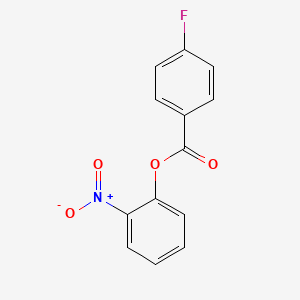

2-nitrophenyl 4-fluorobenzoate

Description

Contextualization within Activated Ester Chemistry

The concept of "activated esters" is central to understanding the chemical role of 2-nitrophenyl 4-fluorobenzoate (B1226621). Standard alkyl esters are generally unreactive towards nucleophiles like amines under mild conditions. An activated ester is a carboxylic acid ester engineered for enhanced reactivity. This is achieved by using an alcohol moiety (the "activating group") that is electron-withdrawing, rendering the ester's carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.

The effectiveness of the activating group is directly related to the acidity of its corresponding alcohol (or phenol). A more acidic phenol (B47542) corresponds to a more stable phenoxide anion, which is a better leaving group. This stability facilitates the breakdown of the tetrahedral intermediate formed during nucleophilic attack, which is often the rate-limiting step in acyl transfer reactions.

Activated esters are indispensable tools, particularly for the formation of amide bonds. Their stability allows them to be isolated and purified, yet they are reactive enough to engage with nucleophiles under gentle conditions, preserving sensitive functional groups elsewhere in the molecule. This has made them staples in fields like peptide synthesis and bioconjugation chemistry. rsc.orgrsc.org 4-Nitrophenyl (PNP) esters, for instance, are widely used as synthons for the acylation of biomolecules. rsc.orgrsc.org

Overview of Ester Reactivity Modulators: The 2-Nitrophenyl Moiety

The reactivity of 2-nitrophenyl 4-fluorobenzoate is profoundly influenced by the 2-nitrophenoxy leaving group. The nitro group (—NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. When positioned on the phenyl ring of the ester's alcohol portion, it strongly pulls electron density away from the ester linkage.

In the case of 2-nitrophenyl esters, the nitro group is in the ortho position relative to the ester oxygen. This placement activates the ester for nucleophilic acyl substitution, similar to its more commonly cited isomer, the 4-nitrophenyl ester. The strong inductive and resonance effects of the nitro group make the corresponding 2-nitrophenoxide a weak base and therefore an excellent leaving group.

Furthermore, the ortho position of the nitro group can sometimes lead to unique reactivity through neighboring group participation, where the group directly participates in the reaction mechanism. iitd.ac.inresearchgate.net For example, studies on the hydrolysis of 2-aminobenzoate (B8764639) esters have shown that the ortho-amino group can act as an intramolecular general base catalyst, significantly accelerating the reaction compared to its para-isomer. iitd.ac.in While a similar catalytic role for an ortho-nitro group in simple hydrolysis is different, the proximity of the group can influence the transition state geometry and reaction rates in ways not possible for the para-isomer. iitd.ac.inresearchgate.net

Significance of Fluorine Substitution in Aromatic Esters for Chemical Reactivity Studies

The second key feature of the title compound is the fluorine atom on the 4-position of the benzoate (B1203000) ring. Fluorine is the most electronegative element, and its substitution onto an aromatic ring imparts significant electronic effects. The primary influence of the fluorine atom in this context is its strong inductive electron-withdrawing effect (–I effect). This effect pulls electron density from the aromatic ring and, by extension, from the attached carbonyl group.

This electron withdrawal makes the carbonyl carbon even more electrophilic, complementing the activation provided by the 2-nitrophenyl group. However, the primary driver for the ester's "activation" remains the stability of the leaving group.

The role of fluorine in aromatic systems is particularly interesting in the context of nucleophilic aromatic substitution (SNAr). Contrary to expectations based on leaving group ability in aliphatic systems (where F⁻ is a poor leaving group), aryl fluorides are often more reactive in SNAr reactions than their chloro or bromo analogs. This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex). The highly electronegative fluorine atom excels at stabilizing this intermediate through its inductive effect, thereby lowering the activation energy of this crucial step. While this specific reactivity applies to substitution on the ring itself, it highlights the powerful electronic influence of fluorine that also impacts the reactivity of attached functional groups like the ester in this compound.

Historical Development of Related Activated Esters and Their Synthetic Utility

The development of activated esters was a major breakthrough in synthetic chemistry, particularly for the synthesis of peptides. Before their advent, forming amide bonds often required harsh conditions that could damage the delicate structures of amino acids and peptides.

The journey began in the 1950s. A pivotal moment was the work of Miklos Bodanszky, who in 1955 successfully used 4-nitrophenyl esters for the synthesis of the neuropeptide oxytocin. This demonstrated that a phenyl ester, when "activated" by a strong electron-withdrawing group, could smoothly acylate an amine to form a peptide bond under mild conditions. p-Nitrophenyl esters became workhorse reagents in the field and are still used today, for example, in screening for enzyme activity. researchgate.netnih.gov

Following this success, the 1960s saw a rapid expansion in the repertoire of activated esters. In 1961, G. H. L. Nefkens and G. I. Tesser introduced N-hydroxyphthalimide esters. Shortly after, in 1963, Anderson and colleagues developed N-hydroxysuccinimide (NHS) esters. NHS esters proved to be exceptionally useful because their byproduct, N-hydroxysuccinimide, is water-soluble and easily removed from reaction mixtures, simplifying purification. Other activating groups, such as substituted phenols like pentachlorophenol (B1679276) and pentafluorophenol, were also developed, offering a range of reactivities to suit different synthetic challenges. This historical progression underscores the continuous search for more efficient and selective chemical tools, a lineage to which compounds like this compound belong.

| Activating Group Precursor | pKₐ of Precursor | Year of Introduction (Ester) | Key Feature |

| 4-Nitrophenol | 7.15 | 1955 | First widely used activated ester in peptide synthesis. |

| N-Hydroxyphthalimide | 6.80 | 1961 | Early hydroxylamine-based activated ester. |

| N-Hydroxysuccinimide | 6.00 | 1963 | Forms water-soluble, easily removed byproduct. |

| Pentachlorophenol | 5.26 | ~1960s | Highly reactive due to multiple electron-withdrawing Cl atoms. |

| Pentafluorophenol | 5.50 | ~1960s | Highly reactive, often used for difficult acylations. |

| Comparison of common activating groups used in activated ester synthesis. |

Structure

3D Structure

Properties

IUPAC Name |

(2-nitrophenyl) 4-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-10-7-5-9(6-8-10)13(16)19-12-4-2-1-3-11(12)15(17)18/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVGLURCPUPYQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Nitrophenyl 4 Fluorobenzoate

Direct Esterification Approaches: Challenges and Advancements

Direct esterification involves the one-step condensation of a carboxylic acid and an alcohol (in this case, a phenol). The primary challenge in this approach is the activation of the carboxylic acid, as phenols are less nucleophilic than aliphatic alcohols, and direct reaction under thermal conditions is typically inefficient. Modern advancements have largely overcome this through the use of coupling agents and specialized catalysts.

The use of coupling reagents is a highly effective method for promoting esterification under mild conditions. These reagents activate the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the phenolic hydroxyl group.

A prominent example is the Steglich esterification, which utilizes a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or the more water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP). In a documented synthesis of 2-nitrophenyl 4-fluorobenzoate (B1226621), 4-fluorobenzoic acid was successfully coupled with 2-nitrophenol (B165410) using this strategy, affording the desired ester in a 72% yield as a pale yellow solid. tue.nl

More advanced coupling reagents, such as aminium- and phosphonium-based salts, have been developed to further improve efficiency and minimize side reactions. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate carboxylic acids by forming OAt-esters, which are exceptionally reactive due to the anchimeric assistance provided by the pyridine (B92270) nitrogen atom during the coupling step. sigmaaldrich.com While specific application to 2-nitrophenyl 4-fluorobenzoate is not widely reported, these reagents represent the forefront of coupling technology for challenging esterifications.

Table 1: Overview of Coupling Reagent Strategies

| Method | Coupling Reagent | Catalyst/Additive | Typical Yield | Reference |

| Steglich Esterification | DCC or EDC | DMAP | 72% | tue.nl |

| Advanced Methods | HATU, PyBOP | Tertiary Base (e.g., DIPEA) | High | sigmaaldrich.comtaylorandfrancis.com |

The classical approach to direct esterification is the Fischer-Speier method, which employs a strong acid catalyst to facilitate the reaction. For the synthesis of this compound, this involves heating 4-fluorobenzoic acid and 2-nitrophenol in the presence of a catalyst such as sulfuric acid. smolecule.com This method promotes the formation of the ester bond by protonating the carboxylic acid, making it more electrophilic. However, the reaction often requires harsh conditions, including high temperatures and the removal of water to drive the equilibrium toward the product, which can lead to degradation of sensitive substrates.

Acyl Halide Route to this compound

An alternative, and often more reliable, two-step approach involves the conversion of the carboxylic acid to a more reactive acyl halide intermediate. This intermediate then reacts readily with the phenol (B47542) in a subsequent step.

The first step in this route is the synthesis of 4-fluorobenzoyl chloride from 4-fluorobenzoic acid. This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. A method using solid triphosgene (B27547) in 1,2-dichloroethane (B1671644) has also been reported to produce the acyl chloride with high efficiency. google.com

The second step is the Schotten-Baumann reaction, where the prepared 4-fluorobenzoyl chloride is reacted with 2-nitrophenol. This reaction is typically performed in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or ethyl acetate. mdpi.com A stoichiometric amount of a non-nucleophilic base, like triethylamine (B128534) or pyridine, is crucial. The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing it from protonating the starting phenol and thus deactivating it. mdpi.com The reaction generally proceeds smoothly at room temperature. mdpi.com

Table 2: Typical Reaction Conditions for the Acyl Halide Route

| Step | Reactants | Reagent | Solvent | Base | Reference |

| 1. Acyl Chloride Formation | 4-Fluorobenzoic Acid | Thionyl Chloride or Triphosgene | 1,2-Dichloroethane | N/A (or catalytic base for triphosgene) | google.com |

| 2. Esterification | 4-Fluorobenzoyl Chloride, 2-Nitrophenol | N/A | Dichloromethane | Triethylamine | mdpi.com |

The primary byproduct in the acyl halide route is the hydrochloride salt of the base used (e.g., triethylammonium (B8662869) chloride). Unreacted starting materials may also be present. A potential side reaction is the hydrolysis of the highly reactive 4-fluorobenzoyl chloride by trace amounts of water, which would regenerate 4-fluorobenzoic acid.

Purification is generally straightforward. A typical workup involves washing the reaction mixture with water, a dilute aqueous acid (e.g., 0.1 M HCl) to remove excess amine base, and a dilute aqueous base (e.g., sodium bicarbonate) to remove any unreacted 4-fluorobenzoic acid. rsc.org After drying the organic layer, the final product can be isolated with high purity through recrystallization from a suitable solvent system, such as dichloromethane/ether or hexane, or by using column chromatography on silica (B1680970) gel. smolecule.comrsc.org

Transesterification Pathways to this compound

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. To synthesize this compound, one could react a simple, readily available ester of 4-fluorobenzoic acid (e.g., methyl 4-fluorobenzoate) with 2-nitrophenol in the presence of a catalyst.

While this specific transformation is not extensively documented, related research on the transesterification of aryl esters with phenols provides a viable blueprint. Studies have shown that earth-abundant metal catalysts, such as potassium carbonate (K₂CO₃), can effectively promote this reaction. rsc.org In a model reaction, an aryl ester was successfully transesterified with a phenol at 60 °C over 48 hours using K₂CO₃ as the catalyst. rsc.org This suggests that heating methyl 4-fluorobenzoate with 2-nitrophenol and a suitable catalyst would yield this compound, with the methanol (B129727) byproduct being removed to drive the reaction to completion. This method avoids the need for preparing a highly reactive acyl halide or using expensive coupling reagents.

Enzymatic Transesterification Investigations

The use of enzymes as biocatalysts in organic synthesis has gained significant traction due to their high selectivity, mild reaction conditions, and environmentally friendly nature. In the context of ester synthesis, lipases are particularly prominent. Investigations into the synthesis of aryl esters have demonstrated the feasibility of enzymatic routes for compounds structurally similar to this compound.

Research has shown that lipase (B570770) can effectively catalyze the esterification leading to 2-nitrophenyl benzoate (B1203000), an analogue lacking the fluorine substituent. In one study, the use of ultrasound in conjunction with a lipase catalyst resulted in a 72% yield of 2-nitrophenyl benzoate. sorbonne-universite.fr Furthermore, broader kinetic studies on the enzymatic hydrolysis of a series of para-substituted nitrophenyl benzoate esters have been conducted using enzymes such as lipase and trypsin. semanticscholar.org These studies, which track the release of nitrophenol, confirm that the molecular structure is compatible with the active sites of these enzymes, suggesting that a direct enzymatic synthesis of this compound is a viable, yet underexplored, pathway. semanticscholar.org Such chemoenzymatic procedures represent a promising area for developing highly efficient and controlled synthetic methods. nih.gov

Interactive Data Table: Enzymatic Synthesis of a 2-Nitrophenyl Ester Analogue This table summarizes findings from the enzymatic synthesis of a closely related compound, 2-nitrophenyl benzoate, which informs the potential for this compound synthesis.

| Catalyst | Substrates | Reaction Type | Assisting Technology | Reported Yield | Source(s) |

| Lipase | Benzoic Acid, 2-Nitrophenol | Esterification | Ultrasound | 72% | sorbonne-universite.fr |

| Lipase, Trypsin | Nitrophenyl Benzoate Esters | Hydrolysis | N/A | (Kinetic Study) | semanticscholar.org |

Chemo-Catalytic Transesterification Approaches

Conventional chemo-catalytic methods remain a primary route for the synthesis of this compound. The most common approach is the direct esterification of 4-fluorobenzoic acid and 2-nitrophenol. smolecule.com This reaction falls under the category of Fischer-Speier esterification, a well-established method for producing esters.

The process involves heating the carboxylic acid and the alcohol (in this case, a phenol) in the presence of a strong acid catalyst. smolecule.com Sulfuric acid is frequently employed for this purpose, facilitating the formation of the ester bond by protonating the carbonyl oxygen of the benzoic acid, thereby increasing its electrophilicity. smolecule.comglobalscientificjournal.com The product is then typically purified using standard laboratory techniques like recrystallization or chromatography to achieve high purity. smolecule.com While effective, this method often requires elevated temperatures and the use of corrosive acids.

Interactive Data Table: Chemo-Catalytic Synthesis of this compound This table outlines the standard chemo-catalytic approach for synthesizing the target compound.

| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | General Conditions | Source(s) |

| 4-Fluorobenzoic Acid | 2-Nitrophenol | Sulfuric Acid (H₂SO₄) | Fischer-Speier Esterification | Heating | smolecule.comglobalscientificjournal.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that minimize waste and reduce or eliminate the use of hazardous substances. These principles are increasingly being applied to the synthesis of fine chemicals like this compound.

One of the core tenets of green chemistry is the reduction or elimination of organic solvents, which are often volatile, toxic, and contribute to environmental pollution. While a specific solvent-free synthesis for this compound is not widely documented, the feasibility of such an approach can be inferred from related reactions. For instance, the synthesis of other aromatic esters and morpholinylbenzenes has been successfully achieved by heating the neat reactants together without any solvent. google.com

Applying this principle to the synthesis of this compound would involve heating a mixture of 4-fluorobenzoic acid and 2-nitrophenol, potentially with a solid, recoverable acid catalyst to avoid the use of liquid acids like sulfuric acid. Microwave-assisted synthesis is another green technique that can accelerate reactions in the absence of a solvent, offering a cleaner and more efficient alternative. researchgate.net

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. kccollege.ac.in Reactions with high atom economy are preferred as they generate less waste. kccollege.ac.in

The synthesis of this compound via Fischer esterification is a condensation reaction that produces one molecule of water as a byproduct for every molecule of the ester formed. The theoretical atom economy can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the reaction between 4-fluorobenzoic acid (C₇H₅FO₂) and 2-nitrophenol (C₆H₅NO₃):

MW of 4-fluorobenzoic acid ≈ 140.11 g/mol

MW of 2-nitrophenol ≈ 139.11 g/mol

MW of this compound (C₁₃H₈FNO₄) ≈ 261.21 g/mol

Sum of reactant MWs = 140.11 + 139.11 = 279.22 g/mol

Atom Economy (%) = (261.21 / 279.22) x 100 ≈ 93.55%

This high percentage indicates that the reaction is quite efficient in terms of atom utilization. However, it is inherently less than 100% because it is a substitution reaction that generates a byproduct (water). kccollege.ac.in In contrast, rearrangement or addition reactions can achieve a theoretical atom economy of 100%. kccollege.ac.in Maximizing atom economy is a key goal in designing sustainable synthetic routes. rsc.org

Interactive Data Table: Atom Economy Calculation This table breaks down the atom economy for the standard synthesis of this compound.

| Component | Chemical Formula | Molecular Weight ( g/mol ) | Role |

| 4-Fluorobenzoic Acid | C₇H₅FO₂ | ~140.11 | Reactant |

| 2-Nitrophenol | C₆H₅NO₃ | ~139.11 | Reactant |

| Total Reactants | ~279.22 | ||

| This compound | C₁₃H₈FNO₄ | ~261.21 | Desired Product |

| Water | H₂O | ~18.02 | Byproduct |

| Calculated Atom Economy | ~93.55% | Efficiency Metric |

Mechanistic Investigations of 2 Nitrophenyl 4 Fluorobenzoate Reactivity

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is the primary reaction pathway for esters and involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the substitution of the leaving group. The mechanism typically proceeds through a tetrahedral intermediate.

The facility of a nucleophilic acyl substitution reaction is significantly influenced by the ability of the leaving group to depart. A good leaving group is a weak base, meaning it is stable on its own. The 2-nitrophenoxide ion is an excellent leaving group due to the electron-withdrawing nature of the nitro group. The nitro group stabilizes the negative charge on the phenoxide ion through resonance and inductive effects, making the corresponding phenol (B47542), 2-nitrophenol (B165410), a relatively strong acid (pKa ≈ 7.2). This stability facilitates the cleavage of the ester's C-O bond.

The electrophilicity of the carbonyl carbon is a critical factor in determining the rate of nucleophilic attack. The 4-fluorobenzoyl group influences this electrophilicity through the electronic effects of the fluorine substituent. Fluorine is a highly electronegative atom, and it exerts a strong electron-withdrawing inductive effect (-I). This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles.

While specific kinetic data for the aminolysis or other nucleophilic attacks on 2-nitrophenyl 4-fluorobenzoate (B1226621) are not extensively documented in readily accessible literature, the principles of its reactivity can be inferred from studies on analogous compounds, such as 4-nitrophenyl benzoates. The reaction rate is expected to be directly proportional to the concentration of both the ester and the nucleophile, following second-order kinetics.

The rate of reaction would be highly dependent on the nucleophile's strength and concentration. Stronger nucleophiles, such as primary amines, would react faster than weaker nucleophiles, like water. For a series of related nucleophiles, the reaction rate generally correlates with their basicity, as described by the Brønsted-type relationship. Studies on the aminolysis of similar esters have shown that the reaction proceeds through a stepwise mechanism involving a zwitterionic tetrahedral intermediate. The rate-determining step, whether the formation or the breakdown of this intermediate, can depend on the basicity of both the amine and the leaving group.

For instance, in the aminolysis of 4-nitrophenyl X-substituted-benzoates, the reaction mechanism and rate are sensitive to the electronic nature of the substituent X. A linear Brønsted-type plot is often observed, suggesting a consistent mechanism across a series of amines.

Hydrolytic Stability and Decomposition Mechanisms

The hydrolysis of esters is a fundamental reaction that can be catalyzed by acid or base, or proceed neutrally. The stability of 2-nitrophenyl 4-fluorobenzoate in aqueous environments is a key aspect of its chemical profile.

The rate of hydrolysis of nitrophenyl esters is highly dependent on the pH of the solution. Generally, these esters are relatively stable under acidic conditions but undergo rapid hydrolysis in neutral and, particularly, in alkaline conditions. The hydrolysis can be monitored spectrophotometrically by measuring the release of the nitrophenolate ion, which is colored.

A study on the hydrolysis of a series of para-substituted 4-nitrophenyl benzoates provides insight into the expected pH-rate profile for the 2-nitro isomer. semanticscholar.org The hydrolysis rate increases with increasing pH, indicating that the hydroxide (B78521) ion is a much more potent nucleophile than water.

Below is a table constructed from data on the hydrolysis of the closely related 4-nitrophenyl 4-fluorobenzoate to illustrate the pH-dependency of the reaction rate. semanticscholar.org

| pH | Average Rate of Hydrolysis (nmol/min) |

| 1 | No significant hydrolysis observed |

| 4 | No significant hydrolysis observed |

| 10 | 0.89 |

| 14 | Significantly higher than at pH 10 (exact value not provided) |

This interactive data table is based on findings for 4-nitrophenyl 4-fluorobenzoate and is intended to be illustrative for the 2-nitro isomer. semanticscholar.org

The data indicates that the ester is highly stable in acidic conditions (pH 1 and 4). semanticscholar.org In basic conditions (pH 10), the rate of hydrolysis becomes significant, and it is expected to be even faster at a higher pH (like 14) due to the increased concentration of the hydroxide nucleophile. semanticscholar.org The mechanism in basic media is a nucleophilic acyl substitution where hydroxide attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that then expels the 2-nitrophenoxide leaving group.

The solvent can play a crucial role in the reaction pathway and kinetics of ester hydrolysis. The polarity of the solvent and its ability to form hydrogen bonds can stabilize the reactants, transition states, and products to different extents, thereby influencing the reaction rate.

For nucleophilic acyl substitution reactions, polar protic solvents can solvate both the nucleophile and the leaving group, potentially affecting their reactivity. In the case of hydrolysis, water acts as both the solvent and the nucleophile. The transition state of the reaction involves the development of a negative charge on the carbonyl oxygen, which can be stabilized by hydrogen bonding with solvent molecules.

Intramolecular Rearrangements and Cyclization Reactions Involving the Compound

The ortho-nitro group in this compound plays a crucial role in directing its intramolecular reactivity, especially under photochemical conditions. While direct studies on this compound are limited, extensive research on analogous ortho-nitrobenzyl esters provides a strong basis for understanding its potential reaction pathways.

Upon UV irradiation, ortho-nitrobenzyl esters are known to undergo a characteristic intramolecular rearrangement. This process is initiated by the photo-excitation of the ortho-nitrobenzyl chromophore, which then abstracts a hydrogen atom from an adjacent position, typically a methylene (B1212753) or methine carbon in the γ-position, to form an aci-nitro tautomer. nih.gov This is followed by a molecular rearrangement that leads to the formation of a benzoisoxazoline derivative. This intermediate subsequently cleaves to yield a carboxylic acid and an ortho-nitrosobenzaldehyde as the primary photoproducts. nih.govresearchgate.net

A proposed mechanism for a similar intramolecular rearrangement in this compound would involve the initial excitation of the nitro group. Although lacking a benzylic hydrogen, intramolecular hydrogen abstraction from the aromatic ring or solvent-mediated proton transfer could potentially lead to the formation of an aci-nitro intermediate. Subsequent cyclization involving the ester carbonyl group could then ensue.

Another plausible pathway for intramolecular cyclization is through reductive processes. For instance, the reaction of ortho-nitrophenyl benzoate (B1203000) with triethyl phosphite (B83602) has been shown to yield 2-phenylbenzoxazole, indicating a reductive cyclization mechanism. rsc.org Similarly, base-mediated intramolecular nitrophenyl reductive cyclizations have been utilized for the synthesis of complex heterocyclic systems. nih.gov In the case of this compound, reduction of the nitro group to a nitroso, hydroxylamino, or amino group would generate a nucleophilic center that could readily attack the electrophilic carbonyl carbon of the ester, leading to the formation of a five-membered heterocyclic ring, such as a benzoxazole (B165842) derivative.

Furthermore, acid-catalyzed intramolecular cyclization is another potential reaction pathway. In the presence of a strong acid like triflic acid, nitroketene aminals with a tethered phenyl ring have been observed to undergo intramolecular cyclization. figshare.com This suggests that under acidic conditions, protonation of the nitro group or the ester carbonyl of this compound could facilitate an intramolecular electrophilic aromatic substitution-type cyclization.

The table below summarizes the key reactive intermediates and potential cyclized products in the intramolecular reactions of this compound, based on analogies with related compounds.

| Reaction Type | Key Intermediate(s) | Potential Cyclized Product(s) |

| Photochemical Rearrangement | Aci-nitro tautomer, Benzoisoxazoline derivative | 2-hydroxy-N-(4-fluorobenzoyl)anthranilic acid |

| Reductive Cyclization | Nitroso, Hydroxylamino, or Amino intermediate | 2-(4-fluorophenyl)benzoxazole |

| Acid-Catalyzed Cyclization | Protonated nitro/carbonyl species | Acridone derivatives (via further steps) |

Radical Reaction Pathways and Their Inhibition

The nitroaromatic functionality in this compound also predisposes it to participate in radical reactions. These pathways can be initiated through various means, including photolysis, radiolysis, or interaction with radical initiators.

One of the primary radical reactions involving nitroaromatic compounds is the formation of a nitro radical-anion through single-electron transfer. This species is a key intermediate in many biological and chemical reduction processes. nih.govfrontierspartnerships.org The formation of this radical-anion can initiate a cascade of further reactions.

Photolysis of nitroaromatic compounds can lead to the formation of various radical species. For instance, the photolysis of a nitrite (B80452) ester can generate an alkoxyl radical and a nitric oxide radical. The alkoxyl radical can then undergo intramolecular hydrogen atom transfer to form a carbon-centered radical, which can be trapped by the nitric oxide radical. windows.net While this compound is not a nitrite ester, photochemical excitation of the nitro group could potentially lead to homolytic cleavage of the C-N bond or the ester C-O bond, generating radical pairs.

The concept of "radical clocks" can be used to indirectly study the kinetics of these fast radical reactions. A radical clock is a molecule that undergoes a unimolecular rearrangement at a known rate. By competing this rearrangement with a bimolecular trapping reaction, the rate of the unknown reaction can be determined. wikipedia.orgillinois.edu While no specific radical clock studies on this compound have been reported, this methodology could be applied to elucidate the lifetimes of any radical intermediates formed.

The inhibition of these radical reaction pathways is crucial for controlling the reactivity of this compound and preventing undesired side reactions. Antioxidants and radical scavengers can effectively inhibit these processes. Cyclic nitroxides, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), and their corresponding hydroxylamines are potent inhibitors of radical reactions. nih.gov They can act by several mechanisms, including scavenging initiating radicals, inhibiting radical chain propagation, and preventing Fenton-type reactions that generate highly reactive hydroxyl radicals. nih.govresearchgate.netnih.gov

Natural antioxidants, such as curcumin (B1669340) and vitamin E, can also inhibit radical reactions through various mechanisms, including scavenging reactive oxygen and nitrogen species and acting as chain-breaking agents. researchgate.netfrontiersin.org The table below outlines potential radical pathways and corresponding inhibition strategies for this compound.

| Radical Pathway | Initiating Species / Process | Potential Inhibition Strategy |

| Nitro Radical-Anion Formation | Single-electron reduction | Electron scavengers, Competitive electron acceptors |

| Photolytic Radical Generation | UV irradiation | Quenchers of excited states, UV absorbers |

| Intramolecular Hydrogen Abstraction | Excited nitro group | Hydrogen atom donor scavengers |

| Radical Chain Reactions | Radical initiators | Chain-breaking antioxidants (e.g., nitroxides, phenols) |

Applications of 2 Nitrophenyl 4 Fluorobenzoate in Advanced Organic Synthesis

Use as an Acylating Agent in Amide Bond Formation

The primary application of activated esters like 2-nitrophenyl 4-fluorobenzoate (B1226621) is in the formation of amide bonds, a cornerstone reaction in organic and medicinal chemistry. The ester serves as a stable, yet reactive, carrier of the 4-fluorobenzoyl group, which it efficiently transfers to a primary or secondary amine nucleophile. The reaction proceeds via a nucleophilic acyl substitution mechanism, releasing the weakly basic 2-nitrophenolate (B253475) and forming the thermodynamically stable amide bond.

In the intricate field of peptide synthesis, activated esters are crucial for creating the peptide bonds that link amino acids. While p-nitrophenyl (pNP) esters have been more commonly used, o-nitrophenyl (oNP) esters, such as 2-nitrophenyl 4-fluorobenzoate, offer distinct properties. acs.org Research into the conformation of o-nitrophenyl esters of N-protected amino acids has revealed a peculiar solid-state structure where the phenyl ring of the leaving group is nearly perpendicular to the ester plane. nih.gov This conformation, with one oxygen of the ortho-nitro group positioned close to the ester carbonyl carbon, has implications for its reactivity and has been explored in both solution-phase and solid-phase peptide synthesis. acs.orgnih.gov

The use of o-nitrophenyl esters allows for the coupling of amino acid residues under relatively mild conditions, minimizing the risk of racemization at the chiral α-carbon, which is a critical concern in peptide chemistry. The 4-fluoro substituent on the benzoyl moiety can also modulate the electronic properties and serve as a useful probe or label in subsequent studies of the resulting peptide or peptidomimetic.

Table 1: Comparison of Activating Groups in Peptide Synthesis

| Activating Group | Reactivity | Racemization Risk | Leaving Group (pKa of conjugate acid) |

|---|---|---|---|

| o-Nitrophenyl (oNP) | High | Low to Moderate | 2-Nitrophenol (B165410) (~7.2) |

| p-Nitrophenyl (pNP) | High | Low to Moderate | 4-Nitrophenol (~7.1) |

| Pentafluorophenyl (PFP) | Very High | Low | Pentafluorophenol (~5.5) |

| N-Hydroxysuccinimide (OSu) | Moderate | Low | N-Hydroxysuccinimide (~6.0) |

The formation of an amide bond is often a key step in the construction of nitrogen-containing heterocyclic systems, which form the structural core of many pharmaceuticals and natural products. frontiersin.org Acylating agents like this compound can be employed to introduce an N-acyl group as part of a cyclization strategy. For instance, the acylation of an amine that also contains a second nucleophilic group can be followed by an intramolecular cyclization to form rings like lactams, benzodiazepines, or quinolones.

Studies have shown that the ortho-nitro group can play a direct role in unique rearrangement reactions to facilitate amide bond formation under specific conditions. For example, rearrangements of N-2-nitrophenyl hydrazonyl bromides proceed via a 1,7-electrocyclization involving the ortho-nitro group to generate a highly reactive N-hydroxybenzotriazole (HOBt) activated ester in situ. nih.govacs.org This highlights the unique chemical pathways that the ortho-nitro functionality enables, which can be leveraged in complex synthetic routes leading to heterocyclic structures. While not a direct acylation by this compound, this demonstrates the utility of the 2-nitrophenyl motif in creating activated species for amide formation, a foundational step for many heterocycle syntheses. nih.govacs.org

Role in Esterification and Transesterification Reactions

Beyond amide formation, the acylating power of this compound is applicable to the synthesis of other esters through reactions with alcohol nucleophiles. This is particularly useful when direct esterification between a carboxylic acid and an alcohol is challenging due to steric hindrance or sensitivity to harsh acidic conditions.

This compound can react with valuable or complex alcohols to generate new, specialized esters. The reaction is a transesterification where the 2-nitrophenol leaving group is displaced by the incoming alcohol. The mild conditions required for this transformation help to preserve the integrity of sensitive functional groups elsewhere in the alcohol substrate. The 4-fluorobenzoyl moiety is thereby transferred, yielding a potentially valuable fluorinated ester product. Kinetic studies on analogous p-nitrophenyl esters show that the reaction mechanism can be finely tuned by substituents on the benzoyl ring and the phenoxy leaving group. semanticscholar.org

The synthesis of polyesters typically involves the reaction of a dicarboxylic acid with a diol. youtube.com High-reactivity derivatives of the dicarboxylic acid component, such as activated esters, can be used in polycondensation reactions. In principle, a difunctional analogue of this compound, such as a bis(2-nitrophenyl) ester of a dicarboxylic acid, could react with a diol to form a polyester (B1180765) chain. This approach, known as active-ester polycondensation, can sometimes produce high molecular weight polymers under milder conditions than traditional melt polymerization, although it is less common for industrial-scale production. nih.gov The use of such activated monomers is more prevalent in specialized applications where precise control over the polymerization is required.

Derivatization for Probing Enzyme Active Sites and Reaction Mechanisms

Nitrophenyl esters are widely used as chromogenic substrates in biochemical assays to study enzyme kinetics. semanticscholar.org The hydrolysis of the ester bond by an enzyme, such as a lipase (B570770) or protease, releases the nitrophenolate anion, which is intensely colored (yellow) and can be easily quantified in real-time using a spectrophotometer. semanticscholar.orgresearchgate.net

This compound can serve as such a probe. When an enzyme with hydrolytic activity cleaves the ester bond, it releases 2-nitrophenolate. By monitoring the rate of formation of this colored product, researchers can determine key enzymatic parameters like the Michaelis-Menten constant (K_m) and the catalytic rate (k_cat).

A systematic study on a series of para-substituted 4-nitrophenyl benzoate (B1203000) esters, including the 4-fluoro derivative (4-nitrophenyl 4-fluorobenzoate), demonstrated their utility in probing the catalytic mechanisms of enzymes like trypsin and lipase. semanticscholar.org The electronic effects of the substituents on the benzoyl group were correlated with the rates of hydrolysis, providing insight into the transition state of the enzymatic reaction. semanticscholar.org Such studies allow for the mapping of substrate-enzyme interactions and the elucidation of reaction mechanisms. The use of this compound would function on the same principle, with the release of 2-nitrophenol providing a spectroscopic handle to monitor the reaction progress. semanticscholar.org

Table 2: Spectroscopic Data for Common Chromogenic Leaving Groups

| Leaving Group | Anion Form | Color of Anion | Typical λ_max (nm) |

|---|---|---|---|

| 2-Nitrophenol | 2-Nitrophenolate | Yellow | ~410-420 |

| 4-Nitrophenol | 4-Nitrophenolate | Yellow | ~400-410 |

| 2,4-Dinitrophenol | 2,4-Dinitrophenolate | Yellow | ~360 |

Precursor for Fluorinated Organic Compounds

This compound is a valuable precursor for synthesizing more complex fluorinated organic compounds. The reactivity of its ester linkage, combined with the stability of the fluorinated aromatic ring, allows for its use in diverse synthetic transformations.

The carbon-fluorine bond in aryl fluorides is exceptionally strong, making selective defluorination a significant chemical challenge. Consequently, strategies to selectively remove the fluorine atom from the 4-fluorobenzoate moiety after its incorporation into a larger molecule are not commonplace in synthetic organic chemistry. Most research focuses on the synthesis and application of fluorinated compounds rather than their defluorination.

However, in the field of biochemistry and environmental science, enzymatic defluorination of fluorinated aromatics has been observed. For instance, cell extracts from certain microorganisms have been shown to dehalogenate 4-fluorobenzoate, converting it into 4-hydroxybenzoate (B8730719) and releasing a fluoride (B91410) ion. This biocatalytic approach highlights a potential, though highly specialized, route for defluorination that operates under mild aqueous conditions. These enzymatic methods are generally not applied in mainstream organic synthesis, where the stability of the C-F bond is typically a desired attribute.

A primary application of this compound is as an efficient acylating agent for the introduction of the 4-fluorobenzoyl group into various nucleophilic substrates, such as alcohols and amines. The presence of the ortho-nitro group on the phenyl ring significantly enhances the electrophilicity of the ester's carbonyl carbon. This electronic-withdrawing effect makes the 2-nitrophenoxide an excellent leaving group, facilitating nucleophilic acyl substitution reactions under relatively mild conditions.

This reactivity is analogous to that of 4-nitrophenyl (PNP) activated esters, which are considered superior synthons for acylation in the preparation of radiolabeled compounds and other complex biomolecules. The reaction proceeds via attack of a nucleophile (e.g., an alcohol, R'-OH, or an amine, R'-NH₂) on the ester carbonyl, leading to the formation of a new ester or amide bond and the release of 2-nitrophenol.

Table 1: General Scheme for Acylation using this compound

| Reactant | General Structure | Product | Reaction Description |

|---|---|---|---|

| Alcohol | R-OH | 4-Fluorobenzoyl Ester | Transesterification to introduce the 4-fluorobenzoyl group onto an alcohol, forming a new ester linkage. |

| Amine | R-NH₂ | 4-Fluorobenzoyl Amide | Amidation reaction to form a robust amide bond with a primary or secondary amine. |

Utilization in Protecting Group Chemistry: Selective Deprotection Studies

The 4-fluorobenzoyl group, when introduced via this compound, can function as a protecting group for alcohols and amines in multi-step syntheses. Its utility in this role is defined by its stability under certain conditions (e.g., acidic) and its selective removal under others (e.g., basic).

The principle of selective deprotection is based on the lability of the ester or amide bond under basic conditions. The same features that make this compound an effective acylating agent also enable the cleavage of the resulting benzoyl derivative. The use of nitrophenyl-based groups is a known strategy for creating base-labile protecting groups that are orthogonal to common acid-labile groups like tert-butyloxycarbonyl (Boc).

Deprotection is typically achieved by hydrolysis using a mild base. The base (e.g., hydroxide (B78521) or alkoxide) attacks the carbonyl carbon of the 4-fluorobenzoyl group, cleaving the ester or amide bond and liberating the original alcohol or amine. This process is often irreversible and can be monitored by the release of the colored 2-nitrophenolate or, in the case of the protecting group, the 4-fluorobenzoate anion. The choice of base and reaction conditions allows for selective deprotection in the presence of other sensitive functional groups.

Table 2: Representative Conditions for Deprotection of the 4-Fluorobenzoyl Group

| Reagent System | Typical Conditions | Substrate | Mechanism |

|---|---|---|---|

| Aqueous Base (e.g., LiOH, NaOH) | THF/H₂O or MeOH/H₂O, Room Temperature | Esters | Saponification (nucleophilic acyl substitution) of the ester linkage to release the alcohol and 4-fluorobenzoate salt. |

| Ammonia or Amines | Methanol (B129727) or other polar solvents | Esters | Aminolysis, which cleaves the ester to release the alcohol and form N-substituted 4-fluorobenzamide. |

| Stronger Basic Hydrolysis | Elevated temperatures, aqueous NaOH or KOH | Amides | Hydrolysis of the more stable amide bond to release the amine and 4-fluorobenzoate salt. |

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. pharmtech.com Its non-destructive nature makes it exceptionally well-suited for monitoring reactions in real-time and for elucidating complex molecular structures in solution. manchester.ac.uk

Time-Resolved NMR for Kinetic Studies

Time-resolved NMR, also known as kinetic NMR, is a powerful method for studying the kinetics of chemical reactions by acquiring a series of spectra at regular intervals. manchester.ac.uknih.gov This approach allows for the simultaneous monitoring of the concentration changes of reactants, intermediates, and products, providing a comprehensive kinetic profile of the reaction. researchgate.netnih.gov

For a reaction such as the hydrolysis of 2-nitrophenyl 4-fluorobenzoate (B1226621), which yields 4-fluorobenzoic acid and 2-nitrophenol (B165410), ¹H NMR spectroscopy would be the primary tool. The progress of the reaction can be followed by integrating the signals corresponding to specific protons of the reactant and the products. For instance, distinct aromatic proton signals of 2-nitrophenyl 4-fluorobenzoate would decrease in intensity over time, while new signals corresponding to the protons of 2-nitrophenol and 4-fluorobenzoic acid would appear and grow. nih.govoup.com By plotting the concentrations derived from these integrals against time, rate constants and reaction orders can be determined.

Hypothetical Kinetic Data for the Hydrolysis of this compound

| Time (minutes) | [this compound] (M) | [2-nitrophenol] (M) | [4-fluorobenzoic acid] (M) |

| 0 | 0.100 | 0.000 | 0.000 |

| 10 | 0.082 | 0.018 | 0.018 |

| 20 | 0.067 | 0.033 | 0.033 |

| 30 | 0.055 | 0.045 | 0.045 |

| 60 | 0.030 | 0.070 | 0.070 |

| 90 | 0.017 | 0.083 | 0.083 |

| 120 | 0.009 | 0.091 | 0.091 |

2D NMR Techniques for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR spectroscopy provides a deeper level of structural detail by resolving correlations between different nuclei within a molecule, which is essential for unambiguous signal assignment and conformational analysis. wikipedia.orgethz.ch

For this compound, a suite of 2D NMR experiments would be employed to confirm its chemical structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. sdsu.edu It would be used to establish the connectivity of protons on the 2-nitrophenyl and 4-fluorobenzoyl rings, showing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached heteronuclei, most commonly ¹³C. wikipedia.org It allows for the direct assignment of the carbon atom corresponding to each proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. sdsu.eduemerypharma.com It is particularly crucial for identifying connectivity across quaternary carbons and the ester functional group. For instance, HMBC would show a correlation between the protons on the 2-nitrophenyl ring and the ester carbonyl carbon, confirming the ester linkage. libretexts.org

Conformational analysis, which investigates the spatial arrangement of atoms, can be performed using Nuclear Overhauser Effect (NOE) based experiments like NOESY and ROESY. columbia.edu These experiments detect correlations between protons that are close in space, regardless of whether they are connected through bonds. For this compound, NOESY or ROESY could provide information on the preferred orientation of the two aromatic rings relative to each other, which is dictated by rotation around the C-O ester bonds.

Expected 2D NMR Correlations for this compound

| Experiment | Correlated Nuclei | Information Gained |

| COSY | ¹H ↔ ¹H | Identifies adjacent protons within each aromatic ring. |

| HSQC | ¹H ↔ ¹³C (1-bond) | Connects each aromatic proton to its directly bonded carbon atom. |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Confirms connectivity across the ester bond (e.g., H of one ring to C=O of the ester) and establishes the overall carbon skeleton. |

| NOESY/ROESY | ¹H ↔ ¹H (through space) | Determines the relative spatial orientation of the 2-nitrophenyl and 4-fluorobenzoyl moieties. |

Infrared (IR) and Raman Spectroscopy for Functional Group Transformation Tracking

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is highly effective for monitoring chemical reactions by tracking changes in functional groups. triprinceton.org These methods are complementary: IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment of a molecule during a vibration, while Raman spectroscopy measures the scattering of light resulting from changes in a bond's polarizability. mt.comedinst.com

In the context of a reaction involving this compound, such as its hydrolysis, these techniques would provide real-time information on the disappearance of the reactant and the appearance of products. rsc.orgacs.org

Ester Functional Group: The reactant, this compound, exhibits a strong, characteristic absorption band for the ester carbonyl (C=O) stretch in the IR spectrum, typically around 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester would also be visible.

Nitro Group: The symmetric and asymmetric stretching vibrations of the nitro (NO₂) group would produce strong IR bands, typically in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Product Formation: During hydrolysis, the intensity of the ester C=O peak would decrease. Concurrently, a broad O-H stretching band, characteristic of the hydroxyl group of the 2-nitrophenol product and the carboxylic acid of the 4-fluorobenzoic acid product, would appear in the region of 2500-3300 cm⁻¹.

Raman spectroscopy would be particularly useful for monitoring these reactions in aqueous media, as water is a weak Raman scatterer but a strong IR absorber. mt.com

Characteristic Vibrational Frequencies for Monitoring Hydrolysis

| Functional Group | Compound | Technique | Approximate Wavenumber (cm⁻¹) | Observation during Reaction |

| Ester C=O Stretch | This compound | IR/Raman | 1730 - 1750 | Signal decreases |

| Nitro NO₂ Stretch | This compound | IR | 1500 - 1570 (asym), 1300 - 1370 (sym) | Signal decreases |

| Phenolic O-H Stretch | 2-nitrophenol | IR | 3200 - 3600 (broad) | Signal appears/increases |

| Carboxylic Acid O-H Stretch | 4-fluorobenzoic acid | IR | 2500 - 3300 (very broad) | Signal appears/increases |

| Carboxylic Acid C=O Stretch | 4-fluorobenzoic acid | IR/Raman | 1680 - 1710 | Signal appears/increases |

Mass Spectrometry (MS) for Intermediates Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight of compounds and elucidating their structure by analyzing the mass-to-charge ratio (m/z) of their ions and fragment ions.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS would confirm its molecular formula, C₁₃H₈FNO₄, by matching the experimentally measured mass of its molecular ion to the calculated exact mass. strath.ac.ukresearchgate.net This capability is crucial for identifying unknown reaction intermediates or products, distinguishing them from other species that might have the same nominal mass but different elemental compositions.

Calculated Exact Masses of Relevant Species

| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ |

| This compound | C₁₃H₈FNO₄ | 262.0510 |

| 2-nitrophenol | C₆H₅NO₃ | 140.0342 |

| 4-fluorobenzoic acid | C₇H₅FO₂ | 141.0346 |

Tandem Mass Spectrometry (MS/MS) for Mechanistic Probes

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are analyzed. wikipedia.orgnationalmaglab.orgyoutube.com This process provides detailed structural information and helps to map out fragmentation pathways, which can be characteristic of a particular molecular structure.

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Fragmentation, typically induced by collision with an inert gas (Collision-Induced Dissociation, CID), would likely occur at the labile ester bond. This would lead to characteristic product ions. The fragmentation pattern can help confirm the structure and connectivity of the molecule. For example, two primary fragmentation pathways would be expected:

Cleavage to form the 4-fluorobenzoyl cation.

Cleavage with charge retention on the 2-nitrophenol portion, often following a rearrangement.

Analysis of the resulting product ion spectrum provides a structural fingerprint of the molecule. nih.govresearchgate.netresearchgate.net

Plausible MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z | Neutral Loss |

| 262.05 ([M+H]⁺) | 4-fluorobenzoyl cation | 123.02 | C₆H₅NO₃ (2-nitrophenol) |

| 262.05 ([M+H]⁺) | Protonated 2-nitrophenol | 140.03 | C₇H₄FO (fluorobenzoyl radical) |

| 123.02 | Fluorophenyl cation | 95.02 | CO (carbon monoxide) |

X-ray Crystallography for Solid-State Conformational Studies

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. This method provides unambiguous proof of a molecule's connectivity and conformation in the solid state. For a compound like this compound, single-crystal X-ray diffraction would yield detailed information on bond lengths, bond angles, and torsion angles, which are critical for understanding its steric and electronic properties.

While specific crystallographic data for this compound is not widely available in published literature, the methodology remains the gold standard for structural elucidation. The process would involve growing a suitable single crystal of the compound, which can be a challenging step. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is then analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Hypothetical value |

| b (Å) | Hypothetical value |

| c (Å) | Hypothetical value |

| β (°) | Hypothetical value |

| Volume (ų) | Hypothetical value |

| Z | 4 |

| Density (calculated) (g/cm³) | Hypothetical value |

| R-factor (%) | Hypothetical value |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic analysis. No experimental data for this specific compound was found in the searched literature.

Chromatographic Techniques for Purity Assessment in Mechanistic Studies

In any mechanistic study, the purity of the starting materials is of paramount importance, as impurities can lead to the formation of side products and complicate the interpretation of kinetic and spectroscopic data. Various chromatographic techniques are employed to assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a commonly used method for the purity analysis of organic compounds like this compound. In this technique, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase is then pumped through the column. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases.

A typical HPLC analysis would provide a chromatogram showing the retention time of the main peak corresponding to this compound and any impurity peaks. The purity is often determined by the area percentage of the main peak. A hypothetical HPLC method and its parameters are detailed in Table 2.

Table 2: Illustrative HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | Hypothetical value |

Note: This table represents a typical set of HPLC conditions and is for illustrative purposes only.

Gas Chromatography (GC)

For volatile and thermally stable compounds, gas chromatography is another powerful tool for purity assessment. The sample is vaporized and injected into a capillary column coated with a stationary phase. An inert carrier gas (e.g., helium or nitrogen) carries the sample through the column, and separation occurs based on the compound's boiling point and its interaction with the stationary phase. The NIST WebBook provides gas chromatography data for the isomeric compound 2-fluorobenzoic acid, 4-nitrophenyl ester, which illustrates the applicability of this technique to similar structures.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a simple, rapid, and cost-effective method for qualitatively assessing the purity of a compound and for monitoring the progress of a reaction. A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent (e.g., silica (B1680970) gel). The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). The separation is based on the differential adsorption of the components of the mixture to the stationary phase. The position of the spots is visualized, often under UV light, and the retention factor (Rf) is calculated. While TLC is primarily qualitative, it is an indispensable tool in synthetic and mechanistic studies for a quick purity check.

Future Research Directions and Unexplored Avenues for 2 Nitrophenyl 4 Fluorobenzoate

Catalytic Activation Strategies for Enhanced Reactivity

The reactivity of the ester bond in 2-nitrophenyl 4-fluorobenzoate (B1226621) is fundamentally influenced by the electronic properties of its constituent aromatic rings. The electron-withdrawing nature of the ortho-nitro group on the phenyl moiety activates the ester carbonyl for nucleophilic attack. Future research should focus on developing catalytic strategies to further enhance this reactivity, allowing for milder reaction conditions and broader substrate scope.

Research could systematically explore various catalytic systems, including:

Organocatalysis: Utilizing small organic molecules, such as N-heterocyclic carbenes (NHCs) or 4-dimethylaminopyridine (B28879) (DMAP) derivatives, to act as nucleophilic catalysts.

Metal-Based Catalysis: Investigating transition metal complexes that can act as Lewis acids to activate the ester carbonyl, or facilitate oxidative addition/reductive elimination cycles in cross-coupling type reactions.

Phase-Transfer Catalysis: For reactions involving immiscible phases, phase-transfer catalysts could enhance reaction rates by transporting the nucleophile to the organic phase containing the ester.

The goal would be to create a reactivity map, correlating catalyst type and loading with reaction efficiency for a benchmark nucleophilic substitution reaction. This would provide a valuable toolkit for synthetic chemists wishing to employ 2-nitrophenyl 4-fluorobenzoate as a reactive intermediate.

Integration into Flow Chemistry Systems for Continuous Synthesis

The synthesis and application of nitroaromatic compounds often present safety and scalability challenges in traditional batch reactors. Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes and reactors, offers significant advantages in terms of safety, process control, and efficiency. researchgate.net A key future direction is the integration of reactions involving this compound into continuous flow systems.

A research program could focus on:

Continuous Synthesis of the Compound: Developing a flow process for the esterification of 2-nitrophenol (B165410) with 4-fluorobenzoyl chloride. This would allow for precise temperature control, reduced reaction volumes, and safer handling of reagents. researchgate.net

Downstream Reactions in Flow: Using this compound synthesized in-line as a reactive building block for subsequent transformations, such as amidation or other nucleophilic substitutions. This "telescoping" of reactions avoids the isolation of intermediates, saving time and resources. researchgate.net

The benefits of microreactors, such as high surface-area-to-volume ratios and rapid mixing, could lead to intensified processes with shorter residence times and higher yields compared to batch synthesis. researchgate.net

Exploration of Photochemical Reactivity and Transformations

The ortho-nitrobenzyl ester moiety is a well-known photolabile protecting group. nih.govresearchgate.net Upon irradiation with UV light (typically in the 300–365 nm range), these compounds undergo an intramolecular hydrogen abstraction by the excited nitro group, leading to a cascade of rearrangements that ultimately cleaves the ester bond. nih.govrsc.org This process releases the carboxylic acid (4-fluorobenzoic acid) and generates an ortho-nitrosobenzaldehyde derivative. nih.govresearchgate.net

Future research should fully characterize the photochemical behavior of this compound. Key areas of investigation would include:

Quantum Yield Determination: Quantifying the efficiency of the photocleavage reaction under various solvent and wavelength conditions.

Product Identification: Precisely identifying the primary and secondary photoproducts, including the anticipated 2-nitrosobenzaldehyde and any products from its subsequent reactions, such as dimerization to form azobenzene (B91143) groups. nih.govresearchgate.net

Applications Development: Leveraging this photocleavage for applications in areas like photo-responsive polymers, light-triggered drug release systems, or as photoresists in microfabrication where the release of a carboxylic acid can change material solubility. nih.gov

The presence of the fluorine atom on the benzoate (B1203000) portion could also subtly influence the photophysics of the molecule, a parameter worthy of detailed investigation through techniques like laser flash photolysis. researchgate.net

Biocatalytic Applications Beyond Simple Transesterification

While esters are common substrates for hydrolytic enzymes like lipases and proteases, the potential of this compound in biocatalysis extends far beyond simple cleavage. Nitrophenyl esters are frequently used as colorimetric substrates to assay enzyme activity, as the release of nitrophenol can be easily monitored spectrophotometrically. semanticscholar.org

Future research should explore more sophisticated biocatalytic transformations. For instance, studies have shown that p-nitrophenyl esters can participate in enzyme-catalyzed Claisen condensation reactions, demonstrating their use in C-C bond formation. nih.gov This opens the door to using this compound in chemoenzymatic synthesis to create more complex molecules.

A proposed research avenue would involve screening a panel of enzymes, not just hydrolases, for their ability to utilize this compound as a substrate for non-natural reactions. This could include:

Thiolases: For novel Claisen condensation reactions. nih.gov

Acyltransferases: To transfer the 4-fluorobenzoyl group to complex natural products or pharmaceutical precursors.

Peroxygenases: To explore oxidative transformations of the molecule.

Furthermore, the enzymatic degradation pathway of the hydrolysis product, 4-fluorobenzoate, has been studied, suggesting that a fully biocatalytic cycle from the ester to central metabolites could be envisioned. nih.gov

Design of Novel Analogs with Tunable Reactivity Profiles

The reactivity of this compound is a function of the specific substituents on its aromatic rings. A significant avenue for future research is the rational design and synthesis of novel analogs with finely tuned electronic and steric properties to control their reactivity. This approach is well-established in physical organic chemistry, where Hammett relationships are used to correlate substituent effects with reaction rates. semanticscholar.org

A systematic study could involve synthesizing a library of analogs by modifying both aromatic rings, as illustrated in the table below.

| Parent Compound | Ring A Modification (Nitrophenyl Ring) | Ring B Modification (Fluorobenzoyl Ring) | Expected Effect on Reactivity |

|---|---|---|---|

| This compound | -NO2 (at C2) | -F (at C4) | Baseline |

| Analog 1 | -NO2 (at C2), -CN (at C4) | -F (at C4) | Increased (more electron-withdrawing) |

| Analog 2 | -NO2 (at C2) | -OCH3 (at C4) | Decreased (electron-donating group on acyl portion) |

| Analog 3 | -NO2 (at C2), -Cl (at C5) | -CF3 (at C4) | Significantly Increased (multiple electron-withdrawing groups) |

| Analog 4 | -NO2 (at C2) | -F (at C2) | Steric hindrance may affect binding to catalysts |

By synthesizing these and other analogs and measuring their reaction rates in benchmark catalytic, photochemical, and biocatalytic systems, researchers could develop quantitative structure-activity relationships (QSAR). This would enable the de novo design of a this compound derivative with a reactivity profile precisely tailored for a specific application, be it rapid photocleavage or selective enzymatic recognition.

Q & A

Q. What are the recommended methods for synthesizing 2-nitrophenyl 4-fluorobenzoate, and what analytical techniques are critical for confirming its purity and structure?

Methodological Answer:

- Synthesis : A typical approach involves the esterification of 4-fluorobenzoic acid with 2-nitrophenol using a coupling agent (e.g., DCC/DMAP) or via the corresponding acid chloride. For example, 4-fluorobenzoyl chloride can react with 2-nitrophenol in anhydrous dichloromethane under reflux, followed by purification via column chromatography .

- Characterization :

- NMR Spectroscopy : and NMR to confirm ester linkage and fluorinated moiety. NMR is particularly useful for tracking fluorine environments (e.g., δ -110 to -115 ppm for 4-fluorobenzoate derivatives) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H] at m/z 284.23 for CHFNO) .

- X-ray Crystallography : To resolve molecular geometry and packing (e.g., bond angles, dihedral distortions introduced by the nitro group) .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

Methodological Answer:

-

Experimental Design :

-

Key Parameters :

- Half-life (t) : Calculate degradation rates using first-order kinetics.

- Degradation Products : Identify intermediates (e.g., 4-fluorobenzoic acid, 2-nitrophenol) via LC-MS or GC-MS.

-

Example Data :

pH Temperature (°C) t (h) Major Products 7 25 48 4-Fluorobenzoic acid 9 37 12 2-Nitrophenol, Fluoride

Advanced Research Questions

Q. What enzymatic pathways are involved in the microbial degradation of 4-fluorobenzoate derivatives, and how can these inform the study of this compound's environmental persistence?

Methodological Answer:

- Key Enzymes :

- Experimental Approaches :

- Environmental Relevance :

- Persistence studies should assess biodegradation rates in soil/water microcosms under aerobic/anaerobic conditions.

Q. How do crystallographic data for structurally related 4-fluorobenzoate esters inform the molecular packing and reactivity predictions for this compound?

Methodological Answer:

- Structural Insights :

- Crystal Packing : In 2-oxo-2H-chromen-3-yl 4-fluorobenzoate, the nitro group introduces steric hindrance, reducing π-π stacking efficiency compared to non-nitrated analogs .

- Bond Distortions : The nitro group increases the dihedral angle between the aromatic rings (e.g., ~45° vs. 30° in non-nitrated esters), affecting electronic conjugation .

- Reactivity Predictions :

- Use density functional theory (DFT) to model electrophilic substitution patterns (e.g., nitro group directing further functionalization at meta/para positions).

Q. What contradictions exist in the literature regarding the defluorination mechanisms of fluorobenzoate esters, and how can researchers design experiments to resolve these discrepancies?

Methodological Answer:

-

Contradictions :

-

Resolution Strategies :

- Isotopic Labeling : Use -HO to trace oxygen incorporation in products (distinguishing hydrolytic vs. oxidative pathways).

- Enzyme Knockouts : Genetically modify bacterial strains (e.g., Aureobacterium sp.) to disable specific dehalogenases and observe degradation halts .

-

Data Table :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.